Superior TNF-α Inhibition: 2–5-Fold Enhanced Potency vs. Enantiomer and Diastereomers
In a direct head-to-head comparison of four stereoisomers synthesized from (3-hydroxycyclopentyl)adenines, the derivative derived from the (1S,3R) configuration (compound 10a) demonstrated an IC₅₀ of 10 μM for TNF-α inhibition, which is 2- to 5-fold more potent than its enantiomer 10b and diastereomers 6a/6b [1]. In vivo, compound 10a provided 100% protection against lethal LPS challenge in mice, whereas the other stereoisomers showed inferior protection [2].
| Evidence Dimension | TNF-α production inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10 μM |
| Comparator Or Baseline | Enantiomer 10b, diastereomers 6a, 6b (2–5-fold less potent) |
| Quantified Difference | 2–5-fold more active than comparators |
| Conditions | Human primary macrophages; LPS-stimulated TNF-α release assay |
Why This Matters
This stereospecific potency advantage directly justifies procurement of the (1S,3R) isomer for developing carbocyclic nucleoside-based TNF-α inhibitors with minimal off-target stereoisomer interference.
- [1] Borcherding, D.R.; et al. Carbocyclic nucleosides as inhibitors of human Tumor Necrosis Factor-alpha production: Effects of the stereoisomers of (3-hydroxycyclopentyl)adenines. J. Med. Chem. 1996, 39 (13), 2615–2620. View Source
- [2] Borcherding, D.R.; et al. Carbocyclic nucleosides as inhibitors of human Tumor Necrosis Factor-alpha production: Effects of the stereoisomers of (3-hydroxycyclopentyl)adenines. J. Med. Chem. 1996, 39 (13), 2615–2620. View Source
